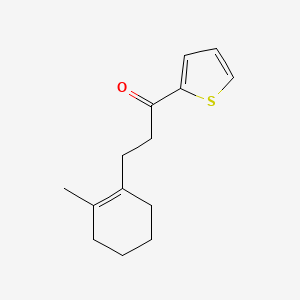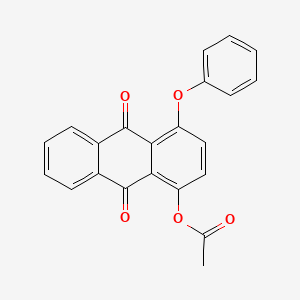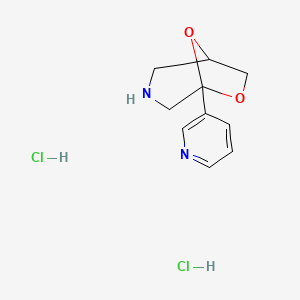![molecular formula C7H10ClF B14424195 1-Chloro-4-fluorobicyclo[2.2.1]heptane CAS No. 84553-43-5](/img/structure/B14424195.png)
1-Chloro-4-fluorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a unique structure that includes a chlorine and a fluorine atom attached to a bicyclo[221]heptane framework
Métodos De Preparación
The synthesis of 1-Chloro-4-fluorobicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents include chlorine gas and fluorinating agents like hydrogen fluoride or fluorine gas.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and catalysts to ensure selective halogenation.
Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-4-fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new products.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-4-fluorobicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-fluorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Chloro-4-fluorobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Bromo-4-fluorobicyclo[2.2.1]heptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-methylbicyclo[2.2.1]heptane: Similar structure but with a methyl group instead of fluorine.
1-Fluoro-4-chlorobicyclo[2.2.1]heptane: Similar structure but with the positions of chlorine and fluorine swapped.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
84553-43-5 |
|---|---|
Fórmula molecular |
C7H10ClF |
Peso molecular |
148.60 g/mol |
Nombre IUPAC |
1-chloro-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10ClF/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
Clave InChI |
QAAGUBLKHWVPTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)


